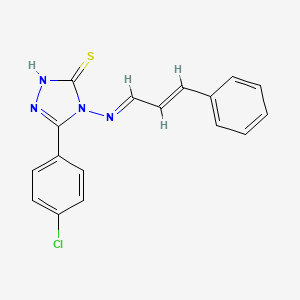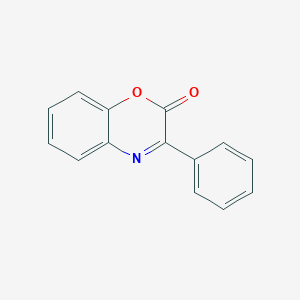![molecular formula C26H25N5O3S B12011701 N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une combinaison de cycles aromatiques, de triazole et de groupes fonctionnels hydrazide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[(E)-(2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle 1,2,4-triazole.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile.
Réaction de condensation : L’étape finale implique la condensation de l’intermédiaire avec le 2-méthoxybenzaldéhyde pour former le composé hydrazide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe hydrazide, conduisant potentiellement à la formation d’amines ou d’autres dérivés réduits.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) ou les nucléophiles (amines, thiols) peuvent être utilisés dans des conditions appropriées (acides ou basiques).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution sur les cycles aromatiques peuvent introduire divers groupes fonctionnels.
Applications de recherche scientifique
Chimie : Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour des études sur l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : En raison de ses caractéristiques structurelles, il peut être étudié pour son potentiel en tant qu’agent antimicrobien, antifongique ou anticancéreux.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de N'-[(E)-(2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide n’est pas entièrement compris, mais il est estimé qu’il implique des interactions avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le cycle triazole et le groupe hydrazide peuvent jouer un rôle clé dans la liaison à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Ce composé est structurellement plus simple mais partage certains groupes fonctionnels avec le composé cible.
Dérivés de benzothiazole : Ces composés contiennent également des cycles hétérocycliques et sont utilisés dans des applications similaires.
Unicité
N'-[(E)-(2-méthoxyphényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison de multiples cycles aromatiques, d’un cycle triazole et d’un groupe hydrazide. Cette complexité structurelle peut conférer des activités biologiques et une réactivité chimique uniques par rapport aux composés plus simples ou moins fonctionnalisés.
Propriétés
Formule moléculaire |
C26H25N5O3S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-18-8-12-21(13-9-18)31-25(19-10-14-22(33-2)15-11-19)29-30-26(31)35-17-24(32)28-27-16-20-6-4-5-7-23(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
Clé InChI |
LUFOWIJUXDSGSP-JVWAILMASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)

![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)
